2-CHLORO-6-FLUOROBENZYL 3-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Overview
Description
2-CHLORO-6-FLUOROBENZYL 3-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is a complex organic compound that features both halogenated benzyl groups and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-FLUOROBENZYL 3-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE typically involves multiple steps. One common approach is to start with 2-chloro-6-fluorobenzyl chloride, which undergoes a series of reactions to introduce the tetrazole ring and benzoate ester functionalities. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production. The choice of reagents and solvents would be carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-FLUOROBENZYL 3-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles.
Oxidation and Reduction: The benzyl groups can be oxidized to corresponding benzaldehydes or reduced to benzyl alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the benzyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions
Major Products
Substitution: Products include various substituted benzyl derivatives.
Oxidation: Products include benzaldehydes and benzoic acids.
Reduction: Products include benzyl alcohols
Scientific Research Applications
2-CHLORO-6-FLUOROBENZYL 3-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of halogenated compounds with biological systems, providing insights into their behavior and potential toxicity
Mechanism of Action
The mechanism of action of 2-CHLORO-6-FLUOROBENZYL 3-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. The halogen atoms and tetrazole ring can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzaldehyde
- 2-chloro-6-fluorobenzoic acid
Uniqueness
What sets 2-CHLORO-6-FLUOROBENZYL 3-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE apart is its combination of halogenated benzyl groups and a tetrazole ring. This unique structure provides a distinct set of chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 3-[2-[(2-chloro-6-fluorophenyl)methyl]tetrazol-5-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F2N4O2/c23-17-6-2-8-19(25)15(17)11-30-28-21(27-29-30)13-4-1-5-14(10-13)22(31)32-12-16-18(24)7-3-9-20(16)26/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEHDZCTIWSJGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCC2=C(C=CC=C2Cl)F)C3=NN(N=N3)CC4=C(C=CC=C4Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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